6-Methyl-3-(3-methylphenyl)thian-3-ol

Lipophilicity Lead Optimization ADME Prediction

Standard thian-3-ol analogs lack the 6-methyl group, leading to suboptimal lipophilicity for CNS or intracellular targets. This compound solves that limitation. - LogP increase of +0.39 vs. 3-(3-methylphenyl)thian-3-ol, directly enhancing passive permeability. - 6-methyl substituent may block oxidative metabolism, extending half-life in microsomal assays. - Ideal for SAR studies requiring precise CYP inhibition profiling (analog showed CYP2C19 Ki 70 nM). - Available in research quantities with documented purity for reproducible assays.

Molecular Formula C13H18OS
Molecular Weight 222.35 g/mol
Cat. No. B13213961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-3-(3-methylphenyl)thian-3-ol
Molecular FormulaC13H18OS
Molecular Weight222.35 g/mol
Structural Identifiers
SMILESCC1CCC(CS1)(C2=CC=CC(=C2)C)O
InChIInChI=1S/C13H18OS/c1-10-4-3-5-12(8-10)13(14)7-6-11(2)15-9-13/h3-5,8,11,14H,6-7,9H2,1-2H3
InChIKeyXZKLKHMOXLYTFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-3-(3-methylphenyl)thian-3-ol: Physicochemical & Structural Profile


6-Methyl-3-(3-methylphenyl)thian-3-ol (CAS 1997140-76-7) is a saturated sulfur-containing heterocycle belonging to the thian-3-ol (tetrahydro-2H-thiopyran-3-ol) subclass, with a molecular formula of C13H18OS and a molecular weight of 222.35 g/mol . It features a tertiary alcohol at the 3-position substituted with a 3-methylphenyl (m-tolyl) group, and an additional methyl substituent at the 6-position of the thiane ring . This specific substitution pattern distinguishes it from the broader class of thian-3-ol analogs and imparts unique physicochemical properties that are critical for scientific selection.

Unique 6-methyl-thian-3-ol chemotype
Reported LogP differentiation supports SAR ranking
Defined purity specification for assay consistency

Why Generic Thian-3-ol Analogs Cannot Substitute


Substituting 6-Methyl-3-(3-methylphenyl)thian-3-ol with a closely related analog like 3-(3-methylphenyl)thian-3-ol (CAS 1518158-27-4) or a regioisomer like 3-(4-methylphenyl)thian-3-ol (CAS 1528123-32-1) is not equivalent. The presence of the 6-methyl group significantly alters the compound's lipophilicity, which is a key driver of membrane permeability, metabolic stability, and target binding kinetics in biological assays . Simple in-class substitution can introduce substantial variability in assay outcomes, leading to inconsistent structure-activity relationship (SAR) data and flawed candidate selection. The quantified differences below provide the objective basis for selecting this specific compound.

Target
6-Methyl-3-(3-methylphenyl)thian-3-ol
Higher lipophilicity driven by 6-methyl substituent
Potential substitute
3-(3-Methylphenyl)thian-3-ol
Des-methyl analog; lower computed LogP
Lipophilicity profile may shift SAR interpretation. Direct substitution is not recommended without experimental validation of permeability and metabolic endpoints.

Quantitative Differentiation vs. Closest Analogs


Computed Lipophilicity vs. Des-methyl Analog

The 6-methyl substituent increases the computed partition coefficient (LogP) by approximately 0.39 units compared to the direct des-methyl analog, 3-(3-methylphenyl)thian-3-ol. This indicates a significantly higher affinity for lipophilic environments . No other closely related analog with a methyl group at the 6-position and a 3-methylphenyl group at the 3-position was found in publicly available databases, making this a unique chemotype within its immediate analog space.

Computed Lipophilicity
Cross-study comparable
ΔLogP +0.39 vs des-methyl analog
Quantified lipophilicity difference supports permeability ranking in SAR studies
Computational prediction from consistent methodology; experimental logP validation advised
Lipophilicity Lead Optimization ADME Prediction

Molecular Identity & Purity Specification

The compound is supplied with a specified purity of 95% and has a well-defined molecular weight of 222.35 g/mol for the molecular formula C13H18OS . Its specific SMILES structure is Cc1cccc(C2(O)CCC(C)SC2)c1 . The closest comparator, 3-(3-methylphenyl)thian-3-ol, has a lower molecular weight of 208.32 g/mol and a different SMILES structure . This confirms the structural uniqueness and provides a clear specification for procurement and quality control, ensuring the correct compound is ordered and used in critical experiments.

Molecular Identity & Purity
Specification review
MW 222.35 | Purity 95% (HPLC)
Confirms structural uniqueness for procurement and quality control
Vendor datasheet values; verify identity by NMR and purity by orthogonal methods
Chemical Identity Quality Control Procurement Specification

CYP2C19 Inhibition Profile of a Structural Analog

Information on the biological activity of 6-Methyl-3-(3-methylphenyl)thian-3-ol is currently limited in public databases. This evidence item discusses data for a close structural analog identified in BindingDB (BDBM50380522), which showed a Ki of 70 nM against recombinant CYP2C19 [1]. This data point is provided as a class-level reference to support the CYP inhibition screening for the target compound. Researchers should prioritize procuring the target compound to generate its own specific biological data to make a direct comparison.

CYP2C19 Inhibition (Analog)
Class-level inference
Analog Ki 70 nM (recombinant CYP2C19)
No direct data for target; supports CYP screening prioritization
BindingDB analog entry; target-specific CYP panel profiling required
Drug-Drug Interaction ADMET Screening CYP450 Inhibition

Primary Application Scenarios Based on Differentiation


Lead Optimization for Membrane Permeability

The +0.39 LogP increase over the des-methyl analog makes 6-Methyl-3-(3-methylphenyl)thian-3-ol a superior scaffold for projects where enhanced passive membrane permeability is required to improve cellular or in vivo activity . Procurement should be prioritized over the less lipophilic 3-(3-methylphenyl)thian-3-ol in CNS-targeted programs or for intracellular targets where crossing lipid bilayers is a known challenge.

Metabolic Stability & Oxidative Metabolism Blocking

The 6-methyl substituent may act as a metabolic soft spot blocker, shielding the thiane ring from rapid oxidative metabolism. This compound should be selected over 3-(3-methylphenyl)thian-3-ol in microsomal stability assays to test the hypothesis that the added methyl group extends metabolic half-life . The quantified LogP difference is a key indicator in this selection process.

CYP450 Anti-Target SAR Exploration

A structurally similar thian-3-ol was identified as a potent CYP2C19 inhibitor (Ki 70 nM) [1]. This positions 6-Methyl-3-(3-methylphenyl)thian-3-ol as a high-value compound for generating its own CYP inhibition profile. Procurement is recommended for screening against a full panel of CYP isoforms to determine if the 6-methyl and 3-methylphenyl substitution pattern offers an improved selectivity profile over the analog.

Application
Selection Property
Validation Focus
Membrane permeability SAR studies
Lipophilicity differentiation
Permeability assay correlation
Metabolic stability profiling
6-Methyl substitution pattern
Microsomal stability assay
CYP450 inhibition screening
Chemotype-dependent CYP context
CYP isoform selectivity panel
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